molecular formula C18H26N2O2 B4746755 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine

4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine

Cat. No. B4746755
M. Wt: 302.4 g/mol
InChI Key: CWQABPJTTLSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPCC is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel, resulting in a hyperpolarizing effect on the neuron.
Biochemical and Physiological Effects:
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It also exhibits anticonvulsant activity and has been found to be effective in the treatment of epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has also been shown to improve cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has a low toxicity profile and does not exhibit any significant adverse effects. However, its low solubility in water can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. One potential application is in the development of novel therapeutic agents for the treatment of anxiety, depression, and epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine can also be used as a tool for studying the GABA-A receptor and its role in neurological disorders. Further research is needed to fully understand the mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents. It exhibits a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments, including its stability and low toxicity profile. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Scientific Research Applications

4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15-3-2-8-20(13-15)18(21)17-6-4-16(5-7-17)14-19-9-11-22-12-10-19/h4-7,15H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQABPJTTLSBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.